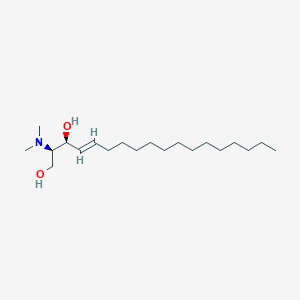

N,N-Dimethylsphingosine

Description

Properties

CAS No. |

122314-67-4 |

|---|---|

Molecular Formula |

C20H41NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

(E,2R,3S)-2-(dimethylamino)octadec-4-ene-1,3-diol |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m1/s1 |

InChI Key |

YRXOQXUDKDCXME-QWKHPXNBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |

physical_description |

Solid |

Synonyms |

(2R,3S,E)-2-(dimethylamino)octadec-4-ene-1,3-diol D-erythro-N,N-dimethylsphingosine DMS cpd N,N-dimethyl-D-erythro-sphingosine N,N-dimethyl-erythro-sphingosine N,N-dimethylsphingosine N,N-DMS |

Origin of Product |

United States |

Foundational & Exploratory

The Endogenous Role of N,N-Dimethylsphingosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsphingosine (DMS) is an endogenous sphingolipid that has emerged as a critical regulator of fundamental cellular processes. Initially identified as a metabolite of sphingosine, DMS is now recognized as a potent bioactive molecule with significant implications in health and disease. Its primary mechanism of action involves the competitive inhibition of sphingosine kinases (SphKs), the enzymes responsible for phosphorylating sphingosine to the pro-survival and pro-proliferative signaling lipid, sphingosine-1-phosphate (S1P). By modulating the activity of SphKs, DMS plays a pivotal role in the "sphingolipid rheostat," the cellular balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival S1P. This technical guide provides an in-depth overview of the endogenous role of DMS, its metabolic pathways, key signaling cascades it modulates, and detailed experimental protocols for its study.

I. Metabolism and Synthesis of this compound

DMS is an N-methylated derivative of sphingosine and is considered a catabolite of ceramide.[1] The synthesis of DMS is a multi-step process that begins with the breakdown of complex sphingolipids.

Metabolic Pathway of this compound Synthesis

Caption: Metabolic pathway for the synthesis of this compound from ceramide.

The key enzyme responsible for the final step in DMS synthesis is a sphingosine N-methyltransferase, which utilizes S-adenosylmethionine (SAM) as a methyl donor to sequentially methylate the amino group of sphingosine.[2] This enzymatic activity has been detected in various tissues, including the mouse brain.[2]

II. Core Signaling Mechanisms of this compound

The primary and most well-characterized endogenous role of DMS is the competitive inhibition of sphingosine kinases (SphK1 and SphK2).[3][4] This inhibition has profound downstream consequences on cellular signaling.

A. Inhibition of Sphingosine Kinase and the Sphingolipid Rheostat

By competitively binding to the sphingosine-binding site of SphKs, DMS prevents the phosphorylation of sphingosine into S1P.[3][4] This leads to a decrease in intracellular S1P levels and a concomitant increase in the levels of its pro-apoptotic precursors, sphingosine and ceramide. This shift in the balance of the sphingolipid rheostat is a central mechanism through which DMS exerts its biological effects, particularly in inducing apoptosis.

Signaling Pathway of DMS-mediated Sphingosine Kinase Inhibition

Caption: DMS inhibits SphK, shifting the sphingolipid rheostat towards apoptosis.

Quantitative Data on Sphingosine Kinase Inhibition by DMS

| Enzyme | Cell/Tissue Source | IC50 / Ki Value | Reference(s) |

| Sphingosine Kinase | U937, Swiss 3T3, PC12 cells | Ki ≈ 5-10 µM | [5] |

| Sphingosine Kinase | Porcine VSMC | IC50 ≈ 12-15 µM | [6] |

| Sphingosine Kinase | Human Platelets | Dose-dependent inhibition | [7] |

B. Modulation of Calcium Signaling

DMS has been shown to influence intracellular calcium (Ca2+) levels, a critical second messenger in numerous signaling pathways. DMS can induce an increase in cytosolic Ca2+ by promoting its release from intracellular stores and facilitating Ca2+ influx from the extracellular medium.[8][9] This effect appears to be mediated, at least in part, by an increase in intracellular pH (pHi).[8][9] The DMS-induced Ca2+ mobilization is sensitive to inhibitors of G-proteins and tyrosine kinases, suggesting the involvement of these signaling components.[8] Furthermore, the inhibition of SphK by DMS can attenuate Ca2+ signaling mediated by G-protein-coupled receptors (GPCRs) that rely on the SphK/S1P pathway.[10][11]

DMS-Mediated Modulation of Intracellular Calcium

Caption: DMS increases cytosolic calcium via pHi-dependent and -independent mechanisms.

C. Regulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammation, immunity, and cell survival. DMS has been shown to suppress the activation of NF-κB.[5] This inhibitory effect is likely a consequence of its ability to inhibit SphK1, as the SphK1/S1P signaling axis is known to promote NF-κB activation. By downregulating S1P levels, DMS can hinder the downstream signaling events that lead to the activation and nuclear translocation of NF-κB.

III. Physiological and Pathological Roles of this compound

The modulation of these core signaling pathways by DMS translates into significant roles in various physiological and pathological processes.

A. Apoptosis

DMS is a potent inducer of apoptosis in a variety of cancer cell lines.[12] This pro-apoptotic effect is primarily attributed to its ability to shift the sphingolipid rheostat towards the accumulation of ceramide and sphingosine, both of which are pro-apoptotic lipids. DMS-induced apoptosis is a key area of interest for cancer drug development.

B. Cancer

Beyond inducing apoptosis, DMS has demonstrated anti-proliferative and anti-invasive effects in cancer cells.[5] Its ability to inhibit SphK1, an enzyme frequently overexpressed in various cancers and associated with tumor progression and chemoresistance, makes DMS and its analogs attractive candidates for anti-cancer therapies.

C. Inflammation and Neuroinflammation

DMS plays a complex role in inflammation. It has been implicated in neuroinflammatory processes and neuropathic pain.[13] In the central nervous system, damaged oligodendrocytes have been identified as a source of DMS, which can then trigger inflammatory responses in astrocytes.[13] This suggests that targeting DMS metabolism could be a therapeutic strategy for neuroinflammatory disorders and chronic pain.

IV. Experimental Protocols

A. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DMS in biological samples.

Experimental Workflow for DMS Quantification

Caption: General workflow for the quantification of DMS using LC-MS/MS.

Detailed Methodology:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. For plasma or serum, protein precipitation with a cold organic solvent (e.g., methanol) is typically required.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled DMS or a structural analog not present in the sample) to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh and Dyer extraction using a chloroform:methanol:water mixture. The lower organic phase containing the lipids is collected.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

-

LC Separation: Inject the reconstituted sample onto an LC column. Both hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography can be used for the separation of sphingolipids.[14][15] A gradient elution is typically employed to achieve optimal separation from other lipid species.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. DMS is typically detected in positive ion mode using electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of DMS is selected and fragmented, and a specific product ion is monitored. The ratio of the peak area of the endogenous DMS to the internal standard is used for quantification against a standard curve.

For detailed LC-MS/MS parameters and specific extraction protocols for different sample types, refer to specialized literature such as Merrill et al. (2005) and Liebisch et al. (2014).[14][16]

B. Sphingosine Kinase Activity Assay

The activity of SphK can be measured by monitoring the formation of S1P from sphingosine.

General Protocol:

-

Enzyme Source: Prepare cell or tissue lysates containing SphK activity. Alternatively, use purified recombinant SphK.

-

Reaction Mixture: Prepare a reaction buffer typically containing HEPES or Tris-HCl, MgCl2, ATP, and a detergent like Triton X-100 to solubilize the lipid substrate.

-

Substrate: Add sphingosine as the substrate. Often, radiolabeled [γ-³²P]ATP is used to track the incorporation of phosphate into sphingosine. Non-radioactive methods using fluorescently labeled sphingosine or coupled enzyme assays are also available.

-

Inhibitor: To test the inhibitory effect of DMS, pre-incubate the enzyme with varying concentrations of DMS before adding the substrate.

-

Reaction Initiation and Termination: Start the reaction by adding ATP. After a defined incubation period at 37°C, terminate the reaction by adding an acidic solution (e.g., HCl) and the lipid extraction solvent system.

-

Product Separation and Detection: Extract the lipids and separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).[7] The amount of radioactivity in the S1P spot is then quantified using a phosphorimager or by scraping the spot and performing liquid scintillation counting. For non-radioactive assays, the detection method will depend on the specific assay kit used (e.g., fluorescence or luminescence detection).[17]

C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is commonly used to detect apoptosis induced by DMS.

Detailed Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat them with DMS at various concentrations and for different time points. Include appropriate vehicle controls.

-

Cell Harvesting: After treatment, gently harvest the cells, including both adherent and floating populations, as apoptotic cells may detach.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by DMS.

For a detailed step-by-step protocol, refer to standard cell biology methodology resources and publications that have utilized this assay in the context of sphingolipid research.[18][19]

V. Conclusion

This compound is a key endogenous lipid mediator with a well-defined role as a competitive inhibitor of sphingosine kinases. This primary function places DMS at the heart of the sphingolipid rheostat, enabling it to potently influence critical cellular decisions between life and death. Its involvement in apoptosis, cancer progression, and inflammation highlights its significance as a potential therapeutic target. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted roles of DMS and explore its therapeutic potential in various disease contexts. A thorough understanding of its metabolism, signaling pathways, and biological functions is essential for the continued development of novel therapeutic strategies targeting the sphingolipid network.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Sphingosine kinase-mediated Ca2+ signalling by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine kinase-mediated Ca2+ signalling by G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biochemical Properties of N,N-Dimethylsphingosine

This compound (DMS) is a naturally occurring N-methylated derivative of sphingosine, a fundamental component of sphingolipids.[1] It has garnered significant attention in the scientific community for its potent biological activities, primarily as an inhibitor of sphingosine kinase (SphK). This guide provides a comprehensive overview of the biochemical properties of DMS, its mechanism of action, and its effects on various cellular processes, supported by quantitative data and detailed experimental protocols.

Biochemical Profile and Mechanism of Action

This compound is an endogenous metabolite of sphingosine found in various tissues and tumor cell lines. Its biological significance stems primarily from its role as a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P).[2][3]

Synthesis and Metabolism

DMS is synthesized from sphingosine through the action of the enzyme sphingosine: N-methyltransferase, which has been identified in mouse brain tissue.[4] The metabolism of DMS involves the complex and interconnected pathways of sphingolipid metabolism.[5] By inhibiting SphK, DMS disrupts the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P.[2][6] This balance, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[7] Inhibition of SphK by DMS leads to an accumulation of ceramide, which can trigger apoptosis.[2][8]

Mechanism of Inhibition

DMS acts as a potent competitive inhibitor of both isoforms of sphingosine kinase, SphK1 and SphK2.[2][7][9] This inhibition is selective, as DMS does not significantly affect other kinases, such as protein kinase C (PKC), at concentrations where it effectively inhibits SphK.[2][3][8] The inhibitory action of DMS on SphK leads to a decrease in the cellular levels of S1P and a corresponding increase in ceramide levels, thereby shifting the sphingolipid rheostat towards apoptosis.[1][2]

Impact on Cellular Signaling Pathways

DMS modulates several key signaling pathways, leading to its diverse biological effects.

Sphingolipid Rheostat and Apoptosis

The primary mechanism by which DMS induces apoptosis is through its modulation of the sphingolipid rheostat. By inhibiting SphK, DMS decreases the production of the pro-survival molecule S1P and leads to the accumulation of the pro-apoptotic lipid ceramide.[1][2] This shift in the balance between ceramide and S1P is a critical determinant of cell fate, pushing the cell towards programmed cell death.[7] DMS has been shown to induce apoptosis in a variety of human cancer cell lines, including those of hematopoietic and carcinoma origin.[10]

Inhibition of NF-κB and Calcium Signaling

DMS has been demonstrated to suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][11] The NF-κB family of transcription factors plays a crucial role in promoting cell survival and resistance to apoptosis.[1] By inhibiting NF-κB activation, DMS further contributes to its pro-apoptotic effects. Additionally, DMS treatment has been shown to increase intracellular calcium concentrations, another factor that can trigger apoptotic pathways.[1][11]

Quantitative Data on DMS Activity

The following tables summarize key quantitative data regarding the inhibitory and cytotoxic effects of this compound.

Table 1: Inhibitory Potency of this compound against Sphingosine Kinase

| Cell Line/Tissue | Enzyme Source | Ki (μM) | IC50 (μM) | Reference |

| U937 Monoblastic Leukemia | Cell Extracts | 3.1 | - | [12] |

| PC12 Pheochromocytoma | Cell Extracts | 6.8 | - | [12] |

| Swiss 3T3 Fibroblasts | Cell Extracts | 2.3 | - | [12] |

| Porcine VSMC | - | - | 12 ± 6 ([³H]-thymidine incorporation) | [13] |

| Porcine VSMC | - | - | 15 ± 10 (ERK-1/2 activation) | [13] |

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Duration (hours) | Effect | Reference |

| A549 | Human Lung Cancer | Dose-dependent | 24, 48, 72 | Suppressed cell proliferation, induced apoptosis | [1][14] |

| CMK-7, HL60, U937 | Human Leukemia | 20 | 6 | Up to 90% apoptosis | [10] |

| HT29, HRT18, MKN74, COLO205 | Human Colonic Carcinoma | >50% apoptosis inducing concentration | - | More susceptible to DMS-induced apoptosis than sphingosine | [10] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the biochemical properties of this compound.

Sphingolipid Extraction from Biological Samples (Folch Method)

This protocol is a widely used technique for the extraction of total lipids, including sphingolipids, from biological samples.[15][16]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl or KCl solution

-

Homogenizer

-

Centrifuge

-

Glass test tubes

Procedure:

-

Homogenize the tissue sample with a 2:1 chloroform/methanol mixture (v/v) at a ratio of 20 mL of solvent per gram of tissue.[17]

-

Filter or centrifuge the homogenate to remove solid debris.

-

Transfer the supernatant to a clean glass tube.

-

Add 0.2 volumes of 0.9% NaCl or KCl solution to the supernatant.[17]

-

Mix gently and allow the phases to separate. Centrifugation can be used to expedite this process.

-

The lower organic phase contains the majority of the lipids, including DMS. Carefully collect this phase for further analysis.

-

The upper aqueous phase contains gangliosides, which can be recovered using reversed-phase chromatography if desired.[17]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]

Materials:

-

96-well cell culture plates

-

Cells of interest

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometric plate reader

Procedure:

-

Plate cells at a density of 1x10⁴ cells per well in a 96-well plate and allow them to attach overnight.[18]

-

Treat the cells with various concentrations of DMS for the desired time period (e.g., 24, 48, 72 hours).

-

Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance of the solution at a wavelength of 540-570 nm using a plate reader.[18]

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

The Sphingolipid Rheostat: A Conceptual Model

The concept of the sphingolipid rheostat is central to understanding the biological effects of DMS. It describes the dynamic balance between the levels of pro-apoptotic ceramide and sphingosine, and the pro-survival molecule S1P.

By inhibiting SphK, DMS tips this balance towards ceramide accumulation, thereby promoting apoptosis and inhibiting cell proliferation. This makes DMS a valuable tool for studying the roles of sphingolipids in various cellular processes and a potential lead compound for the development of novel therapeutics, particularly in the field of oncology.

References

- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | SphK Inhibitor | For Research [benchchem.com]

- 7. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 16. Sphingolipids: promising lipid-class molecules with potential applications for industry. A review | Université de Liège [popups.uliege.be]

- 17. caymanchem.com [caymanchem.com]

- 18. ijbs.com [ijbs.com]

N,N-Dimethylsphingosine mechanism of action in apoptosis

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethylsphingosine in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DMS) is a methylated derivative of the bioactive lipid sphingosine that has emerged as a potent inducer of apoptosis in a wide range of cancer cell lines.[1] Its primary mechanism of action is the competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[2][3][4][5] This inhibition fundamentally alters the cellular balance between pro-apoptotic and pro-survival sphingolipids, a concept often referred to as the "sphingolipid rheostat." By decreasing the levels of anti-apoptotic S1P and causing an accumulation of pro-apoptotic precursors like sphingosine and ceramide, DMS triggers a cascade of downstream events culminating in programmed cell death.[2][3] This guide provides a detailed examination of the molecular pathways involved, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core mechanisms.

Core Mechanism: Inhibition of Sphingosine Kinase and the Sphingolipid Rheostat

The central tenet of DMS-induced apoptosis is its function as a potent, competitive inhibitor of sphingosine kinase (SphK), particularly SphK1.[2][3][6] SphK1 catalyzes the formation of S1P, a critical lipid second messenger that promotes cell survival, proliferation, and inflammation while inhibiting apoptosis.[2][7] Conversely, its metabolic precursors, sphingosine and ceramide, are generally considered pro-apoptotic.[7][8]

By inhibiting SphK1, DMS causes two critical shifts in the sphingolipid balance:

-

Decreased Sphingosine-1-Phosphate (S1P): The reduction in S1P levels curtails its pro-survival signaling.

-

Increased Ceramide and Sphingosine: The blockage of sphingosine's conversion leads to its accumulation, which can then be converted to ceramide.[2][3] This accumulation of pro-apoptotic lipids is a primary trigger for apoptosis.

This "resetting" of the ceramide/S1P rheostat is the foundational event that initiates the apoptotic cascade.[2][3] The pro-apoptotic effects of DMS are supported by the observation that apoptosis cannot be prevented by ceramide synthase inhibitors like fumonisin B1, indicating that the accumulation of sphingosine itself, or its conversion to ceramide via pathways insensitive to this inhibitor, is sufficient to induce cell death.[1]

Downstream Signaling Pathways

The shift in the sphingolipid rheostat activates multiple downstream signaling pathways that converge to execute apoptosis.

Intrinsic (Mitochondrial) Pathway and Caspase Activation

DMS is a potent activator of the intrinsic mitochondrial pathway of apoptosis. This process involves the generation of reactive oxygen species (ROS), activation of initiator caspases, and the permeabilization of the mitochondrial outer membrane.

Key steps include:

-

ROS Generation: Treatment with DMS and its analog, N,N-dimethyl phytosphingosine (DMPS), leads to a significant increase in intracellular ROS.[9]

-

Caspase-8 Activation: ROS generation facilitates the activation of Caspase-8.[9] This activation can occur independently of death receptor signaling.[10]

-

Bid Cleavage and Bax Translocation: Activated Caspase-8 cleaves Bid into its truncated form, tBid. tBid then promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[9][10]

-

Mitochondrial Disruption: Bax integration into the mitochondrial outer membrane leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[9][11]

-

Apoptosome Formation and Caspase-9 Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator Caspase-9.[9][12]

-

Executioner Caspase Activation: Caspase-9 activates effector caspases, primarily Caspase-3, which then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[6][9]

Overexpression of anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL) can confer resistance to DMS-induced apoptosis, confirming the critical role of the mitochondrial pathway.[9]

Modulation of Pro-Survival Kinase Pathways

DMS-induced apoptosis is also facilitated by its inhibitory effects on key pro-survival signaling pathways.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a major signaling cascade that promotes cell survival by phosphorylating and inactivating pro-apoptotic factors like Bad.[13][14] Ceramide, which accumulates following SphK inhibition by DMS, is known to inhibit PI3K and its downstream effector Akt.[13] By suppressing this anti-apoptotic pathway, DMS lowers the threshold for triggering cell death. Some studies also show that DMS can modulate the PI3K/Akt pathway to recruit regulatory T cells in the context of ischemia-reperfusion injury, highlighting its diverse biological roles.[15]

-

MAPK/ERK Pathway: In some tumor cells with high basal mitogen-activated protein kinase (MAPK) activity, DMS has been shown to significantly inhibit the MAPK/ERK pathway.[16] This inhibition is an early event in DMS-induced apoptosis and appears to occur independently of Protein Kinase C (PKC).[16] The suppression of this pro-proliferative pathway contributes to the overall cytotoxic effect of DMS.

-

NF-κB Pathway: Nuclear factor-κB (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival by upregulating anti-apoptotic genes. DMS treatment has been shown to suppress the activation of the NF-κB p65 subunit in human lung cancer cells.[6] This inhibition of constitutive NF-κB activity is another mechanism by which DMS promotes apoptosis.

Role of Protein Kinase C (PKC)

While early studies suggested that sphingosine and DMS might inhibit Protein Kinase C (PKC), more specific investigations have shown that DMS does not affect PKC activity or its translocation at concentrations that effectively inhibit SphK.[2][3][17] This specificity distinguishes DMS as a targeted SphK inhibitor, and its pro-apoptotic actions are primarily attributed to the modulation of sphingolipid metabolism rather than off-target effects on PKC.[3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of DMS

| Target Enzyme | Cell Line / Source | DMS Concentration for ~50% Inhibition | Ki Value | Reference |

| Sphingosine Kinase | U937, Swiss 3T3, PC12 cells | ~5 µM | 2-5 µM | [3],[5] |

| Sphingosine Kinase | Human Platelets | Dose-dependent inhibition shown | Not specified | [18] |

Table 2: Pro-Apoptotic Effects of DMS in Cancer Cell Lines

| Cell Line | DMS Concentration | Exposure Time | Observed Effect | Reference |

| Human Colonic Carcinoma (HT29, etc.) | Not specified | Not specified | >50% apoptosis | [1] |

| Human Lung Cancer (A549) | 1, 2, 4 µmol/l | 24, 48, 72 h | Dose- and time-dependent decrease in cell viability | [6] |

| Human Lung Cancer (A549) | 1, 2, 4 µmol/l | 24, 48 h | Dose- and time-dependent increase in Caspase-3 activity | [6] |

| Human Leukemia (CMK-7, HL60, U937) | 20 µM | 6 h | Up to 90% apoptosis (by Sphingosine) | [1] |

Experimental Protocols

General Experimental Workflow

The investigation of DMS's effects on apoptosis typically follows a standardized workflow involving cell culture, treatment, and subsequent analysis using various assays.

Cell Viability (MTT) Assay

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Methodology:

-

Seed cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of DMS (e.g., 0, 1, 2, 4, 8 µM) for desired time points (e.g., 24, 48, 72 hours).[6]

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Caspase-3 Activity Assay

-

Principle: Quantifies the activity of activated Caspase-3, a key executioner caspase, using a specific substrate that releases a fluorescent or chromogenic molecule upon cleavage.

-

Methodology:

-

Treat cells with DMS as described above.

-

Harvest cells and prepare total cell lysates using a lysis buffer.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Incubate a standardized amount of protein from each sample with a Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) in an assay buffer.

-

Measure the signal (absorbance or fluorescence) over time using a plate reader.

-

Quantify activity based on a standard curve and express it as fold-change relative to the untreated control.[6]

-

Western Blot Analysis

-

Principle: Detects specific proteins in a complex mixture to analyze changes in their expression or cleavage (activation).

-

Methodology:

-

Prepare total cell lysates from DMS-treated and control cells.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to target proteins (e.g., PARP, cleaved Caspase-3, SphK1, p65 NF-κB, β-actin).[6]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Conclusion

This compound is a specific and potent inducer of apoptosis that acts primarily through the competitive inhibition of sphingosine kinase. This action disrupts the critical balance of the sphingolipid rheostat, leading to reduced levels of the survival lipid S1P and an accumulation of the pro-apoptotic lipids sphingosine and ceramide. The resulting signaling cascade involves the activation of the intrinsic mitochondrial pathway, robust caspase activation, generation of ROS, and the concurrent suppression of key pro-survival pathways including PI3K/Akt, MAPK/ERK, and NF-κB. Its well-defined mechanism of action makes DMS a valuable tool for studying sphingolipid signaling and a potential lead compound for the development of novel anticancer therapeutics.

References

- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells (Journal Article) | OSTI.GOV [osti.gov]

- 12. Sphingosine induces apoptosis in hippocampal neurons and astrocytes by activating caspase-3/-9 via a mitochondrial pathway linked to SDK/14-3-3 protein/Bax/cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the anti-apoptotic PI(3)K/Akt/Bad pathway by stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anti-apoptotic effect of PI3K-Akt signaling pathway after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound attenuates myocardial ischemia-reperfusion injury by recruiting regulatory T cells through PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with this compound and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N,N-Dimethylsphingosine in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Recent metabolomic studies have identified N,N-Dimethylsphingosine (DMS) as a key endogenous lipid mediator that is upregulated in the spinal cord during neuropathic pain states. This technical guide provides an in-depth overview of the role of DMS in neuropathic pain models, consolidating current research on its mechanism of action, experimental validation, and underlying signaling pathways. Intrathecal administration of DMS has been shown to induce mechanical allodynia, a hallmark of neuropathic pain, in preclinical models. The primary mechanism of DMS involves the inhibition of sphingosine kinases (SphK1 and SphK2), leading to a disruption of the critical balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P). This guide details the experimental protocols used to investigate the effects of DMS, presents quantitative data from key studies, and visualizes the complex signaling cascades involved, offering a valuable resource for researchers and professionals in the field of pain and neuroscience.

Introduction to this compound and Neuropathic Pain

Neuropathic pain is a chronic condition characterized by pain arising as a direct consequence of a lesion or disease affecting the somatosensory system. It is often described as shooting, burning, or stabbing pain and can be associated with sensory abnormalities such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (an increased response to a stimulus that is normally painful).

Recent advances in metabolomics have enabled the identification of novel endogenous molecules that contribute to the pathogenesis of neuropathic pain. One such molecule is this compound (DMS), a sphingolipid metabolite that has been found to be significantly upregulated in the dorsal horn of the spinal cord in animal models of neuropathic pain, such as the Tibial Nerve Transection (TNT) model.[1] DMS has been shown to be a potent inducer of mechanical hypersensitivity when administered directly into the spinal cord, suggesting a causal role in the development of neuropathic pain.[1]

This guide will delve into the technical aspects of DMS's involvement in neuropathic pain, providing detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular pathways.

Mechanism of Action: Inhibition of Sphingosine Kinase

The primary mechanism through which DMS is understood to exert its effects is through the competitive inhibition of sphingosine kinases (SphK), specifically SphK1 and SphK2.[2] These enzymes are responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a plethora of cellular processes, including cell survival, proliferation, inflammation, and neuronal excitability.

By inhibiting SphK, DMS disrupts the delicate balance, often referred to as the "sphingolipid rheostat," between pro-apoptotic ceramide and pro-survival S1P.[3][4] Inhibition of SphK leads to a decrease in S1P levels and a subsequent accumulation of its precursor, sphingosine, which can then be converted to ceramide.[2] This shift in the ceramide/S1P ratio is believed to be a key contributor to the cellular dysfunction and neuroinflammation observed in neuropathic pain states.

Data Presentation: Quantitative Findings

The following tables summarize the key quantitative data from studies investigating the role of DMS in neuropathic pain models.

| Parameter | Neuropathic Pain Model | Tissue | Fold Change/Concentration | Reference |

| DMS Levels | Tibial Nerve Transection (TNT) | Ipsilateral Dorsal Horn | 3.5 ± 1.2 fmol/mg of tissue | [1] |

Table 1: Endogenous Levels of DMS in a Neuropathic Pain Model. This table shows the measured concentration of DMS in the ipsilateral dorsal horn of rats 21 days after Tibial Nerve Transection surgery.

| Dose of Intrathecal DMS | Time Point | Effect on Paw Withdrawal Threshold | Reference |

| 0.25 µg/kg | 24 hours post-injection | Induction of mechanical allodynia | [1] |

| 2.5 ng/kg - 1600 ng/kg | Days 1, 2, 5, and 6 | Dose-dependent induction of mechanical hypersensitivity | [3] |

Table 2: Exogenous DMS Administration and Behavioral Outcomes. This table summarizes the doses of intrathecally administered DMS that have been shown to induce mechanical allodynia in healthy rats.

| Enzyme | IC50 Value | Reference |

| Sphingosine Kinase 1 (in vitro) | 12 ± 6 µM | [5][6] |

| Sphingosine Kinase (ERK-1/2 activation) | 15 ± 10 µM | [5][6] |

| Sphingosine Kinase 1 (competitive inhibitor) | Ki = 5µM | [7] |

| Sphingosine Kinase 2 (non-competitive inhibitor) | Ki = 12µM | [7] |

Table 3: Inhibitory Potency of DMS on Sphingosine Kinases. This table provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of DMS for SphK1 and SphK2, demonstrating its potency as an inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DMS in neuropathic pain.

Tibial Nerve Transection (TNT) Model in Rats

The TNT model is a widely used surgical model to induce robust and long-lasting neuropathic pain.[8][9]

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Incision: Make a small incision on the medial side of the thigh to expose the sciatic nerve and its branches.

-

Nerve Transection: Carefully isolate the tibial nerve, which is one of the three terminal branches of the sciatic nerve. Ligate the tibial nerve with a suture and then transect it distal to the ligation.

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress. Mechanical allodynia typically develops within a few days and persists for several weeks.

Intrathecal Catheterization and DMS Administration in Rats

Intrathecal administration allows for the direct delivery of substances to the spinal cord.[5][9]

Procedure:

-

Catheter Implantation:

-

Anesthetize the rat and make an incision over the cisterna magna.

-

Carefully puncture the atlanto-occipital membrane and insert a polyethylene catheter (e.g., PE-10) into the subarachnoid space.

-

Advance the catheter caudally to the lumbar enlargement of the spinal cord.

-

Secure the catheter in place and externalize it at the back of the neck.

-

Allow the animal to recover for several days before drug administration.

-

-

DMS Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., ethanol or a saline solution with a solubilizing agent).

-

For intrathecal injection, a small volume (typically 10-20 µL) of the DMS solution is slowly infused through the catheter, followed by a small flush of sterile saline.

-

Assessment of Mechanical Allodynia using von Frey Filaments

The von Frey test is a standard behavioral assay to measure mechanical sensitivity.[10][11]

Procedure:

-

Acclimatization: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

-

Response: A positive response is defined as a brisk withdrawal, licking, or flinching of the paw upon application of the filament.

-

Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. This involves starting with a mid-range filament and increasing or decreasing the filament stiffness based on the animal's response to the previous stimulus. The pattern of responses is then used to calculate the force (in grams) at which the animal has a 50% probability of withdrawing its paw.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the role of DMS in neuropathic pain.

Sphingolipid Metabolism and the Action of DMS

Caption: Sphingolipid metabolism and the inhibitory action of DMS on Sphingosine Kinase.

Proposed Signaling Pathway of DMS in Neuropathic Pain

References

- 1. The course of mechanical allodynia differs between forelimb innervation territories following median nerve injury in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of endogenous NGF degradation induces mechanical allodynia and thermal hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of D-Serine and MK-801 on Neuropathic Pain and Functional Recovery in a Rat Model of Spinal Cord Injury [e-neurospine.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the Sphingosine-1-phosphate axis for developing non-narcotic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alterations in Spinal Cord Metabolism during Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Sphingolipid Rheostat Reset: A Technical Guide to the Effects of N,N-Dimethylsphingosine on the Ceramide to S1P Ratio

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The balance between two key sphingolipid metabolites, ceramide and sphingosine-1-phosphate (S1P), functions as a critical cellular rheostat determining cell fate. High ceramide levels are strongly associated with pro-apoptotic and anti-proliferative signals, whereas elevated S1P levels promote cell survival, proliferation, and inflammation. The enzyme sphingosine kinase (SphK) is the fulcrum of this balance, catalyzing the conversion of sphingosine to S1P. N,N-Dimethylsphingosine (DMS) is a potent, cell-permeable, competitive inhibitor of sphingosine kinase. By blocking SphK activity, DMS effectively shifts the sphingolipid rheostat towards a pro-death state, characterized by a significant decrease in the intracellular concentration of S1P and a corresponding accumulation of ceramide. This guide provides an in-depth analysis of the mechanism of DMS, its quantitative impact on the ceramide/S1P ratio, and detailed protocols for its study.

Introduction: The Sphingolipid Rheostat

Sphingolipids are not merely structural components of cellular membranes; they are pivotal signaling molecules that regulate a vast array of cellular processes.[1] At the heart of sphingolipid signaling lies the dynamic interplay between ceramide and sphingosine-1-phosphate (S1P).[2]

-

Ceramide: Often termed a "pro-death" lipid, ceramide is a central molecule in sphingolipid metabolism. Its accumulation, triggered by cellular stresses, chemotherapeutic agents, or inflammatory cytokines, can activate pathways leading to cell cycle arrest, senescence, and apoptosis.[3][4][5]

-

Sphingosine-1-Phosphate (S1P): In direct opposition to ceramide, S1P is a "pro-survival" lipid mediator.[2] It promotes cell proliferation and survival and is a critical signaling molecule in angiogenesis, inflammation, and immune cell trafficking.[5] S1P can act intracellularly as a second messenger or be secreted to activate a family of five G-protein-coupled receptors (S1P₁₋₅) on the cell surface.[6]

The intracellular ratio of ceramide to S1P is known as the sphingolipid rheostat .[7] Because these lipids are metabolically interconvertible, their relative balance, rather than their absolute amounts, often dictates the cellular outcome.[2] A shift towards ceramide favors apoptosis, while a shift towards S1P promotes survival and proliferation.[1] This rheostat is a key target in disease research, particularly in oncology, where tipping the balance in favor of ceramide is a promising therapeutic strategy.[7]

Mechanism of Action of this compound (DMS)

This compound exerts its profound effects on cell fate by directly targeting the primary enzyme responsible for S1P production: sphingosine kinase (SphK).

Primary Mechanism: DMS is a potent and specific competitive inhibitor of sphingosine kinase, with activity demonstrated against both SphK1 and SphK2 isoforms.[8][9][10] By competing with the endogenous substrate, sphingosine, DMS effectively blocks the phosphorylation event that generates S1P.[8] This inhibition has two immediate and critical consequences:

-

Depletion of Sphingosine-1-Phosphate (S1P): DMS treatment leads to a rapid decrease in basal intracellular S1P levels and prevents the stimulus-induced increases in S1P that are critical for mitogenic signaling.[8][9][10]

-

Accumulation of Ceramide: The blockade of sphingosine phosphorylation creates a metabolic bottleneck. The accumulating sphingosine is subsequently acylated by ceramide synthases to form ceramide, leading to a significant increase in total cellular ceramide levels.[8][9][10]

This dual action effectively "resets" the sphingolipid rheostat, creating a cellular environment that is high in pro-apoptotic ceramide and low in pro-survival S1P.[8][9] This mechanism is considered the primary driver of the pro-apoptotic effects observed with DMS treatment in numerous cell types.[8][9]

Quantitative Effects on the Ceramide/S1P Ratio

Treatment of cells with DMS causes a significant and measurable shift in the ceramide to S1P ratio. While precise values vary by cell type, DMS concentration, and treatment duration, the qualitative effect is consistently reported across multiple studies.[8][9][10] The table below summarizes the expected quantitative changes based on published findings.

| Analyte | Cell Line Example | Treatment Example | Representative Change | Rationale / Citation |

| Sphingosine-1-Phosphate (S1P) | U937, Swiss 3T3 | 1-10 µM DMS | Substantial Decrease | DMS potently inhibits SphK, directly blocking the synthesis of S1P from sphingosine. Basal levels of S1P are effectively reduced.[8][9][10] |

| Ceramide | U937, Swiss 3T3 | 1-10 µM DMS | Significant Increase | The inhibition of SphK leads to the accumulation of its substrate, sphingosine, which is then readily converted back to ceramide by ceramide synthases.[8][9][10] |

| Ceramide : S1P Ratio | Various | 1-10 µM DMS | Marked Increase | The combined effect of decreased S1P and increased ceramide dramatically shifts the rheostat towards a high ceramide state, favoring pro-apoptotic signaling.[8][9] |

Downstream Cellular Consequences

The DMS-induced reset of the sphingolipid rheostat triggers a cascade of downstream signaling events that culminate in cell growth arrest and apoptosis.

-

Induction of Apoptosis: The accumulation of ceramide is a primary driver of apoptosis. Ceramide can activate stress-induced protein kinases such as c-Jun N-terminal kinase (JNK) and activate protein phosphatases (e.g., PP2A), which dephosphorylate and inactivate pro-survival proteins like Akt.[11]

-

Inhibition of Pro-Survival Signaling: The depletion of S1P cripples pro-survival pathways. S1P is required for optimal cell proliferation and acts to suppress ceramide-mediated apoptosis.[7] By reducing S1P, DMS removes this crucial survival signal, making cells more susceptible to apoptotic stimuli.

Experimental Protocols

Investigating the effects of DMS requires robust methodologies for measuring enzyme activity and quantifying sphingolipid levels. Below are detailed, representative protocols based on established methods.

Protocol 1: Sphingosine Kinase (SphK) Activity Assay

This protocol describes a method to measure SphK activity in cell lysates and assess its inhibition by DMS. It is based on the principles of radiometric or fluorescence-based assays.[12]

A. Materials

-

Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 15 mM NaF, 1 mM Na₃VO₄, 2 mM β-glycerophosphate, 1 mM DTT, 10% glycerol, protease inhibitor cocktail.

-

Reaction Buffer: 50 mM HEPES (pH 7.4), 250 mM NaCl, 15 mM MgCl₂, 1 mM DTT.

-

Substrate: Sphingosine (or a fluorescent analog like NBD-sphingosine).

-

Cofactor: [γ-³²P]ATP or non-radioactive ATP for fluorescence assays.

-

Inhibitor: this compound (DMS).

-

Stop Solution: For radiometric assay: Chloroform:Methanol:HCl (100:200:1, v/v/v). For fluorescence assay: specific stop buffer provided with kit.

-

Scintillation fluid and counter, or fluorescence plate reader.

B. Procedure

-

Cell Lysate Preparation:

-

Culture cells (e.g., U937) to ~80% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend cell pellet in ice-cold Cell Lysis Buffer and lyse by sonication or Dounce homogenization on ice.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic fraction containing SphK) and determine protein concentration (e.g., BCA assay).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, prepare the reaction mix. For a 50 µL final volume:

-

10 µL of 5x Reaction Buffer.

-

5 µL of cell lysate (e.g., 20-50 µg total protein).

-

5 µL of DMS (or vehicle control, e.g., DMSO) at desired concentrations. Pre-incubate for 10-15 minutes at room temperature.

-

5 µL of Sphingosine substrate (e.g., final concentration 50 µM).

-

Deionized water to bring the volume to 40 µL.

-

-

Initiate the reaction by adding 10 µL of ATP solution (containing [γ-³²P]ATP for a final concentration of 1 mM).

-

Incubate at 37°C for 15-30 minutes.

-

-

Stopping the Reaction and Product Separation (Radiometric):

-

Stop the reaction by adding 750 µL of Stop Solution, followed by 250 µL of chloroform and 250 µL of 1 M KCl.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the radiolabeled S1P product.

-

Wash the organic phase with 500 µL of methanol:1 M KCl (1:1).

-

Transfer a known volume of the final organic phase to a scintillation vial.

-

-

Quantification:

-

Evaporate the solvent from the scintillation vial.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate SphK activity as pmol of S1P formed per minute per mg of protein. Compare activity in DMS-treated samples to the vehicle control to determine inhibition.

-

Protocol 2: Quantification of Ceramide and S1P by LC-MS/MS

This protocol provides a method for the simultaneous extraction and quantification of endogenous ceramide and S1P from DMS-treated cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

A. Materials

-

Solvents: LC-MS grade Methanol, Chloroform, Acetonitrile, Isopropanol, Formic Acid, Water.

-

Internal Standards (IS): C17:0 Ceramide, d-erythro-Sphingosine-1-Phosphate-d7 (S1P-d7).

-

Cell culture reagents and DMS.

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatography Column: C18 reverse-phase column (for ceramides) or a HILIC column (for S1P).

B. Procedure

-

Sample Preparation:

-

Seed cells in 10 cm dishes and grow to ~80% confluency.

-

Treat cells with DMS (e.g., 10 µM) or vehicle for the desired time (e.g., 1-6 hours).

-

Aspirate media, wash cells twice with ice-cold PBS.

-

Scrape cells into 1 mL of ice-cold methanol. Transfer to a glass tube.

-

Determine protein concentration from a small aliquot for normalization.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the 1 mL methanol suspension, add the internal standard mix (e.g., 100 pmol C17-Ceramide, 50 pmol S1P-d7).

-

Add 2 mL of chloroform. Vortex vigorously for 2 minutes.

-

Add 0.8 mL of water. Vortex again for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes at room temperature to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette, avoiding the protein interface. Transfer to a new glass tube.

-

-

Sample Processing:

-

Dry the collected organic phase under a gentle stream of nitrogen gas at 30-37°C.

-

Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., Methanol:Acetonitrile 1:1, v/v).

-

Transfer to an LC autosampler vial.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a gradient elution method appropriate for separating ceramides and S1P. For example, a C18 column with a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each ceramide species (e.g., C16, C18, C24:0, C24:1) and S1P, as well as their corresponding internal standards.

-

Example MRM Transitions (Precursor > Product):

-

S1P: m/z 380.3 > 264.3

-

S1P-d7 (IS): m/z 387.3 > 271.3

-

C16-Ceramide: m/z 538.5 > 264.4

-

C17-Ceramide (IS): m/z 552.5 > 264.4

-

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous analyte and its corresponding internal standard.

-

Generate a standard curve using known concentrations of synthetic ceramide and S1P standards.

-

Calculate the concentration of each analyte in the samples by normalizing its peak area to the internal standard's peak area and comparing it to the standard curve.

-

Express final values as pmol per mg of protein.

-

Conclusion

This compound is an invaluable pharmacological tool for manipulating the sphingolipid rheostat. Its specific, competitive inhibition of sphingosine kinase provides a direct mechanism for decreasing pro-survival S1P and increasing pro-apoptotic ceramide. This action shifts the cellular balance towards apoptosis, making DMS a critical compound for studying cell fate signaling and for investigating novel therapeutic strategies in diseases characterized by excessive cell proliferation and survival, such as cancer. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of DMS and other modulators of this critical signaling nexus.

References

- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide/sphingosine/sphingosine 1-phosphate metabolism on the cell surface and in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide conversion to sphingosine-1-phosphate is essential for survival in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential Effects of Ceramide and Sphingosine 1-Phosphate on ERM Phosphorylation: PROBING SPHINGOLIPID SIGNALING AT THE OUTER PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

The Intracellular Journey of N,N-Dimethylsphingosine: A Technical Guide to its Cellular Uptake, Metabolism, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsphingosine (DMS) is a naturally occurring, N-methylated derivative of sphingosine that has garnered significant attention in cellular biology and pharmacology.[1] Primarily recognized as a potent competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to the pro-survival signaling lipid sphingosine-1-phosphate (S1P), DMS plays a critical role in modulating the cellular "sphingolipid rheostat."[2][3][4] By inhibiting SphK, DMS effectively decreases S1P levels while concurrently elevating intracellular concentrations of the pro-apoptotic lipid, ceramide.[2][4] This targeted modulation of bioactive sphingolipids makes DMS a valuable tool for investigating cellular signaling pathways and a potential therapeutic agent in oncology and other disease areas. This technical guide provides an in-depth overview of the current understanding of the cellular uptake, metabolism, and signaling pathways of DMS, supplemented with detailed experimental protocols and quantitative data.

Cellular Uptake of this compound

The precise mechanism governing the entry of this compound (DMS) into cells is not yet fully understood and appears to be a complex process. While the lipid-soluble nature of DMS suggests the possibility of passive diffusion across the plasma membrane, the involvement of specific transporter proteins cannot be ruled out and may be cell-type dependent.

Currently, there is a lack of specific quantitative data in the literature detailing the kinetics of DMS uptake across different cell lines. It is known that other sphingolipids can be transported by members of the ATP-binding cassette (ABC) transporter family, but a direct role for these transporters in DMS uptake has not been definitively established.[5][6][7][8][9] Further research is required to elucidate the specific transporters and the kinetics involved in DMS cellular uptake.

Metabolic Fate of this compound

Once inside the cell, exogenous this compound (DMS) appears to be metabolically stable in certain cell types. Studies in human platelets using radiolabeled DMS have shown that it is not significantly converted to other sphingolipid species, such as ceramide or sphingomyelin.[3] This suggests that in these cells, DMS primarily acts as a signaling molecule and an enzyme inhibitor rather than a substrate for further metabolic conversion.

However, the metabolic fate of DMS in other cell types, particularly in rapidly proliferating cancer cells which may have altered lipid metabolism, warrants further investigation. It is plausible that in some cellular contexts, DMS could be subject to degradation or modification, although this has not been extensively documented.

Core Mechanism of Action and Signaling Pathways

The primary and most well-characterized mechanism of action of this compound (DMS) is the competitive inhibition of sphingosine kinase (SphK), with a particular emphasis on SphK1.[2][3][4] This inhibition has profound consequences on the intracellular balance of key bioactive sphingolipids, leading to a cascade of downstream signaling events.

The Sphingolipid Rheostat: A Shift Towards Apoptosis

DMS directly competes with sphingosine for the active site of SphK, thereby blocking the synthesis of sphingosine-1-phosphate (S1P).[2][3] This leads to:

-

Decreased S1P Levels: S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration. By reducing its intracellular concentration, DMS attenuates these pro-survival signals.

-

Increased Ceramide Levels: The inhibition of SphK leads to an accumulation of its substrate, sphingosine, which can then be shunted towards the synthesis of ceramide. Ceramide is a well-established pro-apoptotic lipid that can activate various stress-response pathways, leading to cell cycle arrest and programmed cell death.[2][4]

This DMS-induced shift in the ceramide/S1P ratio, often referred to as the "sphingolipid rheostat," is a central tenet of its biological activity.[2]

Impact on Downstream Signaling Pathways

The alteration of the sphingolipid rheostat by DMS influences several critical signaling pathways:

-

Inhibition of Pro-survival Signaling: By lowering S1P levels, DMS can indirectly inhibit downstream signaling pathways activated by S1P receptors, which are G protein-coupled receptors involved in cell growth and survival.

-

Activation of Apoptotic Pathways: The accumulation of ceramide can activate various effector molecules, including caspases and other proteins involved in the apoptotic cascade.

-

Modulation of Protein Kinase C (PKC): While early studies suggested DMS could directly inhibit PKC, more recent evidence indicates that at concentrations effective for SphK inhibition, DMS does not significantly affect PKC activity.[2][4]

-

Inhibition of NF-κB Activation: Some studies have shown that DMS can suppress the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.

The following diagrams illustrate the central role of DMS in modulating sphingolipid signaling and a general workflow for studying its effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the inhibitory effects of this compound (DMS) on sphingosine kinase (SphK).

Table 1: Inhibition of Sphingosine Kinase by this compound

| Cell/Tissue Source | Enzyme Form | IC50 (µM) | Inhibition Type | Reference |

| Human Platelets | Cytosolic Fraction | ~5 | Competitive | [3] |

| Porcine Vascular Smooth Muscle Cells | In vitro | 12 ± 6 | Not specified | [10] |

| U937 Monoblastic Leukemia Cells | Cell Lysate | Not specified | Competitive | [2] |

| Swiss 3T3 Fibroblasts | Cell Lysate | Not specified | Competitive | [2] |

| PC12 Pheochromocytoma Cells | Cell Lysate | Not specified | Competitive | [2] |

Table 2: Impact of this compound on Cellular Sphingolipid Levels

| Cell Line | DMS Concentration (µM) | Treatment Time | Change in S1P Levels | Change in Ceramide Levels | Reference |

| U937 | 10 | 30 min | Decrease | Increase | [2] |

| Swiss 3T3 | 10 | 1 hour | Decrease | Increase | [2] |

| PC12 | 10 | 1 hour | Decrease | Increase | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and metabolism of this compound (DMS). These protocols are based on established techniques for sphingolipid research and can be adapted for specific cell types and experimental questions.

Protocol 1: Measurement of Cellular Uptake of Radiolabeled this compound

Objective: To quantify the uptake of DMS into cultured cells over time.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

[³H]-N,N-Dimethylsphingosine (or other suitable radiolabeled DMS)

-

Unlabeled this compound

-

Scintillation cocktail

-

Scintillation counter

-

24-well cell culture plates

-

0.1 M NaOH

Methodology:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of Treatment Medium: Prepare a working solution of [³H]-DMS in complete culture medium at the desired final concentration (e.g., 1 µM with a specific activity of 1 µCi/mL). For competition experiments, also prepare medium containing [³H]-DMS and a 100-fold excess of unlabeled DMS.

-

Uptake Experiment:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add the [³H]-DMS containing medium to the wells.

-

Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

-

-

Stopping the Uptake:

-

To terminate the uptake, rapidly aspirate the radioactive medium.

-

Wash the cells three times with ice-cold PBS to remove extracellular [³H]-DMS.

-

-

Cell Lysis and Quantification:

-

Lyse the cells in each well by adding 0.5 mL of 0.1 M NaOH and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Protein Quantification: Determine the protein concentration of parallel wells to normalize the uptake data (e.g., using a BCA protein assay).

-

Data Analysis: Express the results as pmol of DMS taken up per mg of cellular protein.

Protocol 2: Analysis of Intracellular this compound and its Metabolites by LC-MS/MS

Objective: To quantify the intracellular concentration of DMS and to identify and quantify its potential metabolites.

Materials:

-

Cultured cells treated with DMS

-

Ice-cold PBS

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Internal standards (e.g., C17-DMS, C17-sphingosine, C17-ceramide, C17-S1P)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Cell scrapers

Methodology:

-

Cell Treatment and Harvesting:

-

Culture cells to the desired confluency in 6-well plates or larger culture dishes.

-

Treat the cells with DMS at the desired concentration and for the specified time.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

-

Lipid Extraction:

-

Add the internal standard mixture to the cell suspension.

-

Add 2 mL of chloroform and vortex vigorously for 2 minutes.

-

Add 1 mL of water and vortex again.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

-

LC-MS/MS Analysis:

-

Inject the sample onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).

-

Use a gradient elution program with mobile phases suitable for sphingolipid separation (e.g., water/acetonitrile or methanol with formic acid and ammonium formate).[11][12][13]

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DMS and its potential metabolites, as well as the internal standards.

-

-

Data Analysis:

-

Quantify the amount of each analyte by comparing its peak area to that of the corresponding internal standard.

-

Normalize the data to the amount of total protein or cell number.

-

Conclusion

This compound is a critical tool for the study of sphingolipid signaling. Its primary mechanism of action, the competitive inhibition of sphingosine kinase, leads to a pro-apoptotic shift in the cellular sphingolipid balance. While its metabolic fate appears to be limited in some cell types, further research is needed to fully understand its intracellular processing across a broader range of cells. A significant knowledge gap remains concerning the precise mechanisms and kinetics of its cellular uptake. The detailed protocols provided in this guide offer a framework for researchers to further investigate these aspects and to continue to unravel the complex roles of DMS in cellular physiology and pathology.

References

- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition or Knockdown of ABC Transporters Enhances Susceptibility of Adult and Juvenile Schistosomes to Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Directed Mutational Strategies Reveal Drug Binding and Transport by the MDR Transporters of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABCG2 requires a single aromatic amino acid to “clamp” substrates and inhibitors into the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding polyspecificity of multidrug ABC transporters: closing in on the gaps in ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Dimethylsphingosine Signaling in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsphingosine (DMS) is a naturally occurring N-methylated derivative of sphingosine that has emerged as a significant modulator of cancer cell signaling.[1] Unlike its pro-survival counterpart sphingosine-1-phosphate (S1P), DMS exhibits pro-apoptotic and anti-proliferative effects in a variety of cancer cell types. This technical guide provides a comprehensive overview of the core signaling pathways modulated by DMS in cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts in this area.